molecular formula C14H22ClNO2 B4409385 {3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride

{3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride

Cat. No. B4409385
M. Wt: 271.78 g/mol
InChI Key: OQRVVWZUXDHICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride, also known as AOPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AOPP is a quaternary ammonium compound that is commonly used as a surfactant and a cationic polymer.

Mechanism of Action

The mechanism of action of {3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride is not fully understood, but it is believed to be related to its cationic nature. This compound is a quaternary ammonium compound, which means that it has a positively charged nitrogen atom. This positive charge allows this compound to interact with negatively charged surfaces, such as cell membranes and DNA. This compound has been shown to disrupt cell membranes and induce cell death in bacteria, which may explain its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and exposure time. This compound has been shown to induce oxidative stress and DNA damage in human cells at high concentrations, but it has also been shown to have antioxidant activity at lower concentrations. This compound has also been shown to affect the expression of various genes related to inflammation and cell death, which may have implications for its potential use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of {3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride is its versatility and ease of use. This compound can be easily synthesized and modified to suit different experimental needs. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on {3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride. One area of interest is the development of this compound-based antibacterial agents. This compound has been shown to have potent antimicrobial activity against a wide range of bacteria, and further research could lead to the development of new antibiotics. Another area of interest is the use of this compound as a gene delivery agent. This compound has been shown to have high transfection efficiency and low cytotoxicity, and further research could lead to the development of new gene therapies. Overall, this compound is a promising compound with many potential applications in scientific research.

Scientific Research Applications

{3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride has been extensively studied for its potential applications in various scientific fields, including materials science, drug delivery, and biomedicine. This compound is commonly used as a surfactant in emulsion polymerization, which is a widely used method for producing polymer nanoparticles. This compound can also be used as a cationic polymer for gene delivery, as it has been shown to have high transfection efficiency and low cytotoxicity. In biomedicine, this compound has been studied for its potential use as an antibacterial agent, as it has been shown to have potent antimicrobial activity against a wide range of bacteria.

properties

IUPAC Name

N,N-dimethyl-3-(2-prop-2-enoxyphenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-11-16-13-8-5-6-9-14(13)17-12-7-10-15(2)3;/h4-6,8-9H,1,7,10-12H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRVVWZUXDHICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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